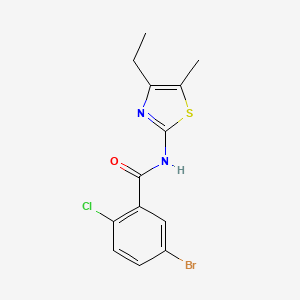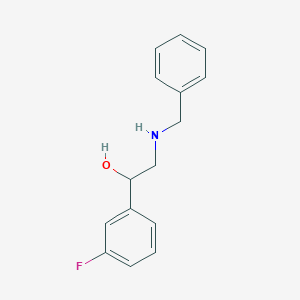![molecular formula C12H24N2O3 B7560056 2-[4-(2-Propan-2-yloxyethyl)piperazin-1-yl]propanoic acid](/img/structure/B7560056.png)
2-[4-(2-Propan-2-yloxyethyl)piperazin-1-yl]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(2-Propan-2-yloxyethyl)piperazin-1-yl]propanoic acid, also known as IPP, is a chemical compound that has gained significant attention in the field of scientific research. This compound is a piperazine derivative that has shown promising results in various studies.
作用機序
The exact mechanism of action of 2-[4-(2-Propan-2-yloxyethyl)piperazin-1-yl]propanoic acid is not fully understood. However, it is believed that 2-[4-(2-Propan-2-yloxyethyl)piperazin-1-yl]propanoic acid acts as a partial agonist at the 5-HT1A receptor and a full agonist at the 5-HT2A receptor. 2-[4-(2-Propan-2-yloxyethyl)piperazin-1-yl]propanoic acid also acts as an antagonist at the 5-HT2C receptor. These actions result in the modulation of various neurotransmitters, including serotonin, dopamine, and norepinephrine.
Biochemical and Physiological Effects:
2-[4-(2-Propan-2-yloxyethyl)piperazin-1-yl]propanoic acid has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of dopamine, norepinephrine, and serotonin in the brain. 2-[4-(2-Propan-2-yloxyethyl)piperazin-1-yl]propanoic acid has also been shown to increase the levels of brain-derived neurotrophic factor, which plays a crucial role in the growth and survival of neurons.
実験室実験の利点と制限
One of the main advantages of 2-[4-(2-Propan-2-yloxyethyl)piperazin-1-yl]propanoic acid is its high potency and selectivity. This makes it an ideal compound for studying the effects of serotonin modulation on various physiological processes. However, one of the limitations of 2-[4-(2-Propan-2-yloxyethyl)piperazin-1-yl]propanoic acid is its low solubility, which can make it difficult to work with in certain experimental conditions.
将来の方向性
There are several future directions for the study of 2-[4-(2-Propan-2-yloxyethyl)piperazin-1-yl]propanoic acid. One potential area of research is the use of 2-[4-(2-Propan-2-yloxyethyl)piperazin-1-yl]propanoic acid in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another area of research is the use of 2-[4-(2-Propan-2-yloxyethyl)piperazin-1-yl]propanoic acid in the treatment of addiction and substance abuse disorders. Additionally, further studies are needed to fully understand the mechanism of action of 2-[4-(2-Propan-2-yloxyethyl)piperazin-1-yl]propanoic acid and its potential therapeutic applications.
In conclusion, 2-[4-(2-Propan-2-yloxyethyl)piperazin-1-yl]propanoic acid is a promising compound that has shown significant potential in various scientific research applications. Its high potency and selectivity make it an ideal compound for studying the effects of serotonin modulation on various physiological processes. Further research is needed to fully understand the potential therapeutic applications of 2-[4-(2-Propan-2-yloxyethyl)piperazin-1-yl]propanoic acid and its mechanism of action.
合成法
The synthesis of 2-[4-(2-Propan-2-yloxyethyl)piperazin-1-yl]propanoic acid can be achieved through a multi-step process. The first step involves the reaction of 2-(2-bromoethyl)-1H-pyrrole with 2-propan-2-yloxyethanol in the presence of sodium hydride. The resulting product is then reacted with piperazine in the presence of triethylamine to yield 2-[4-(2-Propan-2-yloxyethyl)piperazin-1-yl]propanoic acid. The overall yield of this process is around 60%.
科学的研究の応用
2-[4-(2-Propan-2-yloxyethyl)piperazin-1-yl]propanoic acid has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases, including anxiety, depression, and schizophrenia. 2-[4-(2-Propan-2-yloxyethyl)piperazin-1-yl]propanoic acid has also been studied for its potential use in the treatment of cancer.
特性
IUPAC Name |
2-[4-(2-propan-2-yloxyethyl)piperazin-1-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O3/c1-10(2)17-9-8-13-4-6-14(7-5-13)11(3)12(15)16/h10-11H,4-9H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLXGTGPJPWGCPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCN1CCN(CC1)C(C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(2-Isopropoxyethyl)piperazin-1-yl)propanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(methylamino)propanamide](/img/structure/B7559980.png)
![2-chloro-4-fluoro-N-[2-(propylamino)ethyl]benzamide](/img/structure/B7559985.png)
![5,7-dimethyl-N-(1H-1,2,4-triazol-5-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7559996.png)


![2-[4-[1-(Cyclopropylamino)-1-oxopropan-2-yl]piperazin-1-yl]propanoic acid](/img/structure/B7560018.png)
![3-acetyl-N-[2-(methylamino)ethyl]benzenesulfonamide](/img/structure/B7560020.png)
![2-(difluoromethoxy)-N-[2-(ethylamino)ethyl]benzamide](/img/structure/B7560027.png)
![[1-[[2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl]methyl]piperidin-2-yl]methanol](/img/structure/B7560033.png)
![N-[2-(3-fluorophenyl)pyrimidin-5-yl]-1-phenyl-3-pyridin-3-ylpyrazole-4-carboxamide](/img/structure/B7560040.png)

![2-[Butan-2-yl-(3,5-dimethyl-1,2-oxazole-4-carbonyl)amino]acetic acid](/img/structure/B7560074.png)
![N-ethyl-N-[(3-methylphenyl)methyl]pyrrolidine-1-sulfonamide](/img/structure/B7560081.png)
![5-[2-methoxyethyl(methyl)sulfamoyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B7560093.png)